molecular formula C7H8FNO B1297792 O-(2-Fluorobenzyl)hydroxylamine CAS No. 55418-27-4

O-(2-Fluorobenzyl)hydroxylamine

Cat. No. B1297792
CAS RN: 55418-27-4
M. Wt: 141.14 g/mol
InChI Key: OUHKQMQWIDUZDW-UHFFFAOYSA-N
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Description

O-(2-Fluorobenzyl)hydroxylamine is a chemical compound that is related to the family of benzylhydroxylamines, which are known for their utility in various chemical reactions and syntheses. While the provided papers do not directly discuss O-(2-Fluorobenzyl)hydroxylamine, they do provide insights into the properties and reactions of closely related compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine and 2-fluorobenzylamine, which can be used to infer some aspects of O-(2-Fluorobenzyl)hydroxylamine's behavior in chemical contexts .

Synthesis Analysis

The synthesis of related compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, involves the reaction of a pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and treatment with hydrogen chloride to yield the hydroxylamine hydrochloride . This method could potentially be adapted for the synthesis of O-(2-Fluorobenzyl)hydroxylamine by starting with a 2-fluorobenzyl bromide instead.

Molecular Structure Analysis

The molecular structure of 2-fluorobenzylamine, a compound structurally similar to O-(2-Fluorobenzyl)hydroxylamine, has been studied using rotational spectroscopy and quantum chemical methods. The presence of fluorine on the benzyl ring affects the flexibility and dynamical properties of the molecule, as evidenced by the identification of stable conformers and the analysis of tunneling pathways .

Chemical Reactions Analysis

While the specific chemical reactions of O-(2-Fluorobenzyl)hydroxylamine are not detailed in the provided papers, the reactions of similar compounds can be informative. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine has been used to derivatize carbonyl compounds for analysis by gas chromatography and mass spectrometry, indicating that O-(2-Fluorobenzyl)hydroxylamine could potentially serve a similar role in derivatization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of O-(2-Fluorobenzyl)hydroxylamine can be inferred from the properties of related compounds. For example, the derivatization of volatile carbonyl compounds with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine is facilitated by the use of microwave energy, suggesting that O-(2-Fluorobenzyl)hydroxylamine may also react efficiently under microwave-assisted conditions . Additionally, the fluorine substitution in 2-fluorobenzylamine significantly affects its structural properties, which could imply that O-(2-Fluorobenzyl)hydroxylamine may exhibit unique physical properties due to the presence of the fluorine atom .

Scientific Research Applications

Liquid Chromatography with Ultraviolet Detection

Scientific Field: Analytical Chemistry

Application Summary

“O-(2-Fluorobenzyl)hydroxylamine” is used in the synthesis of O-oximes of common aldehydes and ketones. These O-oximes are then used as standards for gas chromatographic (GC) and liquid chromatographic (LC) methods .

Methods of Application

The synthetic reaction used to make the O-oximes involves the reaction of “O-(2-Fluorobenzyl)hydroxylamine” with the carbonyl compounds. The purities of the synthesized O-oximes were demonstrated by various methods including GC/electron-capture detection (ECD), GC/mass spectrometry (MS), ultraviolet spectroscopy, infrared spectroscopy, and proton and 13 C-nuclear magnetic resonance spectroscopy .

Results or Outcomes

A new C 18 reverse-phase LC method with ultraviolet detection (UVD) at 200 nm was developed to sensitively resolve a mixture of 13 pure O-oximes. The detection limit was near 100 ng O-oxime/mL or about 14–50 ng aldehyde/mL and the least quantifiable limits were near 500 ng/mL or about 70–250 ng aldehyde/mL .

Transition Metal-Catalyzed C–N Bond-Forming Reactions

Scientific Field: Organic Chemistry

Methods of Application: The reaction involves the use of “O-(2-Fluorobenzyl)hydroxylamine” as an electrophilic aminating agent in the presence of a transition metal catalyst . This allows for the facile construction of carbon–nitrogen bonds .

Results or Outcomes: This method has proven to be effective and widely used in both academic and industrial research for the synthesis of various amines .

Synthesis of O-Oximes

Scientific Field: Synthetic Chemistry

Methods of Application: The synthetic reaction used to make the O-oximes involves the reaction of “O-(2-Fluorobenzyl)hydroxylamine” with the carbonyl compounds . The purities of the synthesized O-oximes were demonstrated by various methods including GC/electron-capture detection (ECD), GC/mass spectrometry (MS), ultraviolet spectroscopy, infrared spectroscopy, and proton and 13 C-nuclear magnetic resonance spectroscopy .

Results or Outcomes: A new C 18 reverse-phase LC method with ultraviolet detection (UVD) at 200 nm was developed to sensitively resolve a mixture of 13 pure O-oximes . The detection limit was near 100 ng O-oxime/mL or about 14–50 ng aldehyde/mL and the least quantifiable limits were near 500 ng/mL or about 70–250 ng aldehyde/mL .

Future Directions

The future directions for the study of “O-(2-Fluorobenzyl)hydroxylamine” could involve exploring its potential applications in various fields, such as medicinal chemistry, given the known activities of similar compounds .

properties

IUPAC Name

O-[(2-fluorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHKQMQWIDUZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332825
Record name O-(2-Fluorobenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-Fluorobenzyl)hydroxylamine

CAS RN

55418-27-4
Record name O-(2-Fluorobenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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